tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate chemical properties
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate. This compound, also known as 1-Boc-4-(2-oxopropyl)piperidine, is a key heterocyclic intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a protected piperidine ring and a ketone functional group, makes it a versatile building block for the development of more complex molecules, including pharmaceutical agents. This document summarizes its physicochemical properties, outlines a detailed experimental protocol for its synthesis from a common starting material, and presents key safety and handling information.
Chemical Properties and Identifiers
The fundamental chemical and physical properties of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate are summarized below. The majority of publicly available data is computed, reflecting its primary role as a synthetic intermediate rather than a final product.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | [1] |
| Synonyms | 1-Boc-4-(2-oxopropyl)piperidine, 1-(1-Boc-4-piperidyl)-2-propanone, tert-butyl 4-acetonylpiperidine-1-carboxylate | [1] |
| CAS Number | 206989-54-0 | [1] |
| Molecular Formula | C₁₃H₂₃NO₃ | [1] |
| Molecular Weight | 241.33 g/mol | [1] |
| Monoisotopic Mass | 241.16779360 Da | [1] |
| Physical Form | Solid (predicted) | |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | |
| Computed XLogP | 1.5 | [1] |
| Storage | Sealed in a dry place at room temperature | [2] |
Structural Identifiers:
| Type | Identifier |
| SMILES | CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C[1] |
| InChI | InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3[1] |
| InChIKey | UNUNCPXYUNVRRF-UHFFFAOYSA-N[1] |
Spectroscopic and Analytical Data
While specific, experimentally-derived spectra are not widely published, predicted mass spectrometry data can guide analytical characterization.
Predicted Collision Cross Section (CCS) for Mass Spectrometry:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 242.17508 | 157.7 |
| [M+Na]⁺ | 264.15702 | 162.0 |
| [M-H]⁻ | 240.16052 | 159.0 |
| [M+NH₄]⁺ | 259.20162 | 174.1 |
Experimental Protocols: Synthesis
The synthesis of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate is not extensively detailed in peer-reviewed literature. However, a reliable pathway can be executed from the commercially available precursor, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The following multi-step protocol is based on established organometallic and oxidation reactions.
Overall Reaction Scheme: N-Boc-4-piperidone → Intermediate Alkene → Intermediate Alcohol → tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
Step 1: Horner-Wadsworth-Emmons Olefination
This step introduces the required carbon framework via a stereoselective olefination.
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Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
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Ylide Formation: Add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the phosphonate ylide.
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Reaction: Cool the ylide solution back to 0 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
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Workup: After stirring at room temperature overnight, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude product, an α,β-unsaturated ester, by flash column chromatography.
Step 2: Catalytic Hydrogenation
This step reduces the carbon-carbon double bond to yield the saturated ester.
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Reaction Setup: Dissolve the purified unsaturated ester from Step 1 in ethanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).
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Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the saturated piperidine acetate derivative.
Step 3: Grignard Reaction and Oxidation (or alternative Weinreb Amide route)
This two-stage process converts the ester into the target methyl ketone.
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Grignard Reaction: Dissolve the saturated ester from Step 2 in anhydrous THF and cool to 0 °C. Add an excess of methylmagnesium bromide (MeMgBr, ~2.5 eq, 3.0 M solution in diethyl ether) dropwise. Stir at room temperature for 2-3 hours. Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield a tertiary alcohol.
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Oxidation: Dissolve the crude tertiary alcohol in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation. Stir until the reaction is complete.
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Final Workup and Purification: Quench the oxidation reaction appropriately (e.g., with sodium thiosulfate for DMP). Wash the organic layer with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography to yield tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.
Logical and Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the compound's role in chemical synthesis and the experimental workflow for its preparation.
Caption: A flowchart of the multi-step synthesis and purification process.
Caption: Relationship between structure, properties, and application.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).
GHS Hazard Classification: [1]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.
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Response:
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
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IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
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Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
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Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
